(2R,5R)-2,5-diethylpiperazine
Description
(2R,5R)-2,5-Diethylpiperazine is a chiral piperazine derivative characterized by two ethyl groups substituted at the 2 and 5 positions of the piperazine ring in the (R,R) stereochemical configuration. Piperazine derivatives are widely studied for their versatility in pharmaceuticals, coordination chemistry, and material science due to their ability to act as ligands, bioisosteres, or structural scaffolds .
Properties
CAS No. |
59573-45-4 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2R,5R)-2,5-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
JIAOVIBEPXQRNK-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1CN[C@@H](CN1)CC |
Canonical SMILES |
CCC1CNC(CN1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl Groups
Key Compounds :
Implications :
- Pharmacokinetics : Ethyl substituents may improve membrane permeability but reduce solubility, necessitating salt forms (e.g., dihydrochloride, as in ) for drug formulation .
- Receptor Binding : Methyl groups in arylpiperazine derivatives (e.g., aripiprazole) are linked to high 5-HT1A/2A affinity , while ethyl groups might reduce direct receptor interactions but enhance passive diffusion.
Stereochemical Variations: Cis vs. Trans Isomers
Key Compounds :
Implications :
- Coordination Chemistry : Trans isomers are preferred in metal-organic frameworks (MOFs) due to predictable ligand geometry . Cis configurations may introduce strain, limiting applications in crystal engineering.
- Biological Activity : Trans-arylpiperazines show higher D2 receptor affinity , whereas cis-ethyl analogs might exhibit distinct selectivity profiles.
Functional Group Modifications: Piperazine vs. Piperazine-2,5-dione
Key Compounds :
Implications :
Pharmacological Potential
- Arylpiperazine Comparison : N-(2,3-dichlorophenyl)-piperazine (aripiprazole) shows high 5-HT1A/2A affinity , but (2R,5R)-diethylpiperazine’s lack of aromaticity may shift activity toward adrenergic or sigma receptors.
- Antioxidant Activity : Piperazine-2,5-diones with methoxy substituents (e.g., 9b in ) exhibit radical scavenging, suggesting ethylpiperazines could be modified for similar roles.
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